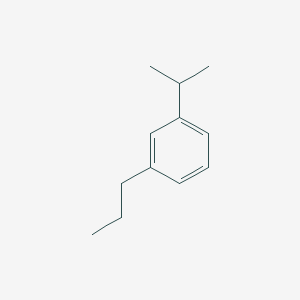
Benzene, 1-(1-methylethyl)-3-propyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1-methylethyl)-3-propyl, commonly known as ethylbenzene, is an organic compound that is widely used in the chemical industry. It is a colorless liquid with a sweet odor and is highly flammable. Ethylbenzene is produced by the alkylation of benzene with ethylene. It is used as a solvent in the production of styrene, which is used to make polystyrene, a widely used plastic. Ethylbenzene is also used as a fuel additive and in the production of other chemicals.
作用機序
The mechanism of action of ethylbenzene is not fully understood. It is believed to cause damage to cells by disrupting the normal functioning of enzymes and other cellular processes. It can also cause DNA damage, which can lead to mutations and the development of cancer.
生化学的および生理学的効果
Exposure to ethylbenzene can cause a range of biochemical and physiological effects. It can cause damage to the liver and kidneys, leading to liver and kidney failure. It can also cause damage to the nervous system, leading to neurological symptoms such as dizziness, headaches, and tremors. Long-term exposure to ethylbenzene has been shown to increase the risk of cancer, particularly leukemia and lymphoma.
実験室実験の利点と制限
Ethylbenzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other chemicals. It is relatively inexpensive and readily available, making it a popular choice for many researchers. However, it is also highly flammable and toxic, and care must be taken when handling it. It is also a known carcinogen, meaning that it can pose a risk to researchers who are exposed to it.
将来の方向性
There are many future directions for research on ethylbenzene. One area of focus is on developing safer and more effective methods for the production of ethylbenzene and other chemicals. Another area of focus is on developing new methods for the detection and monitoring of ethylbenzene in the environment. Finally, there is a need for further research on the potential health effects of ethylbenzene, particularly in terms of its long-term effects on human health.
In conclusion, ethylbenzene is a widely used organic compound that has many applications in the chemical industry. However, it is also a known carcinogen and can pose a risk to human health. Further research is needed to better understand its potential health effects and to develop safer and more effective methods for its production and use.
合成法
The synthesis of ethylbenzene involves the alkylation of benzene with ethylene. This reaction is catalyzed by a zeolite catalyst, which is a type of porous material that is used to speed up the reaction. The reaction takes place at high temperatures and pressures, and the resulting product is then separated and purified.
科学的研究の応用
Ethylbenzene has been extensively studied for its potential health effects. It has been shown to have toxic effects on the liver, kidneys, and nervous system. It is also a known carcinogen, meaning that it can cause cancer. Studies have shown that exposure to ethylbenzene can increase the risk of leukemia and lymphoma.
特性
CAS番号 |
121954-61-8 |
|---|---|
製品名 |
Benzene, 1-(1-methylethyl)-3-propyl |
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1-propan-2-yl-3-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-6-11-7-5-8-12(9-11)10(2)3/h5,7-10H,4,6H2,1-3H3 |
InChIキー |
DSHOOBWVUTWYNK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC=C1)C(C)C |
正規SMILES |
CCCC1=CC(=CC=C1)C(C)C |
同義語 |
Benzene, 1-(1-methylethyl)-3-propyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



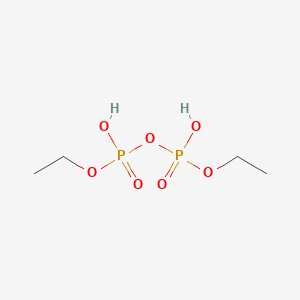

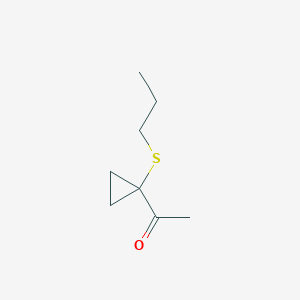
![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
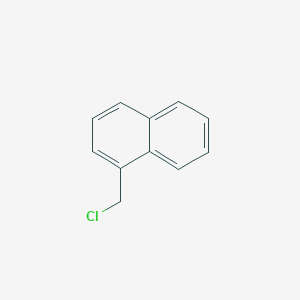
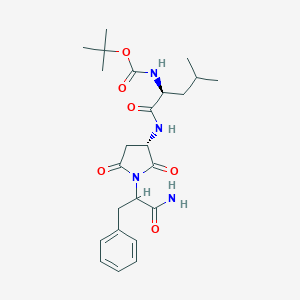
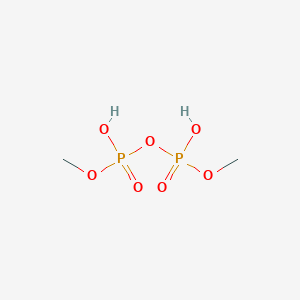
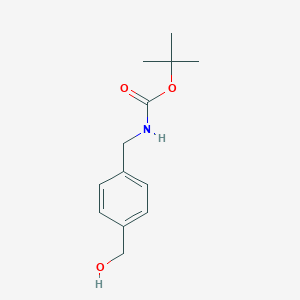

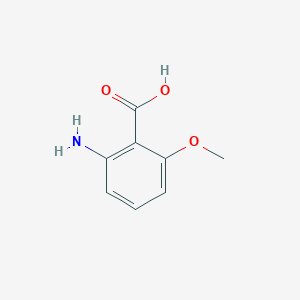

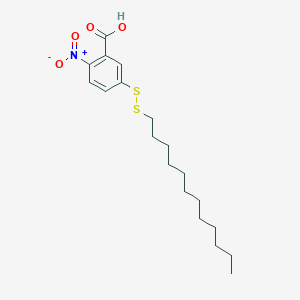
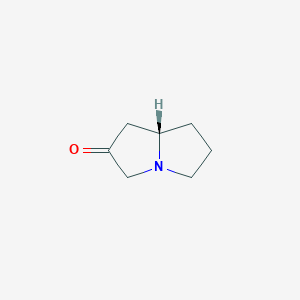
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)